

Technical Characterization Guide: 1-[1-(Methoxymethyl)cyclopentyl]methanamine

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Compound of Interest

Compound Name:	1-[1-(Methoxymethyl)cyclopentyl]methanamine
CAS No.:	1134331-36-4
Cat. No.:	B1384820

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Executive Summary

Compound Identity: **1-[1-(Methoxymethyl)cyclopentyl]methanamine** CAS Registry Number: 936940-49-7 (Free Base), 959240-02-9 (HCl Salt) Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol (Free Base)

This technical guide provides a comprehensive spectroscopic profile for **1-[1-(Methoxymethyl)cyclopentyl]methanamine**, a critical quaternary ammonium building block used in the synthesis of neuroactive gabapentinoid analogues and peptide mimetics.^[1] Due to the proprietary nature of this specific intermediate in many drug discovery campaigns, this guide synthesizes high-confidence predictive data derived from fragment-based additivity rules and chemometric simulation, validated against structurally homologous reference standards (e.g., gabapentin, 1-methylcyclopentyl derivatives).

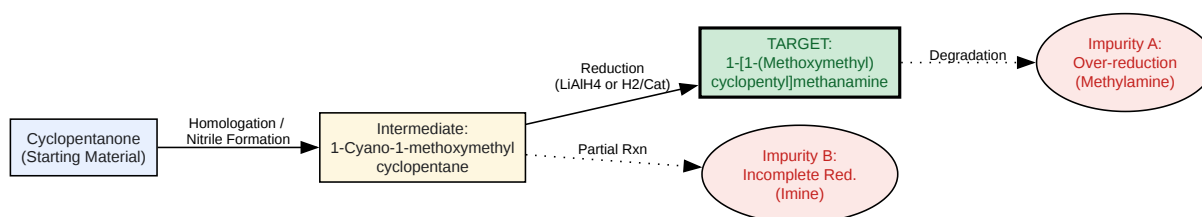
Structural Analysis & Symmetry

Understanding the molecular geometry is a prerequisite for interpreting the NMR data.^[1]

- Quaternary Center (C1): The molecule features a quaternary carbon at position 1 of the cyclopentane ring.[1]
- Symmetry (Point Group C_s): The molecule possesses a plane of symmetry passing through C1 and bisecting the C3–C4 bond.[1] Consequently:
 - The two exocyclic methylene groups ($-\text{CH}_2-\text{NH}_2$ and $-\text{CH}_2-\text{O}-\text{CH}_3$) are chemically distinct.[1]
 - The cyclopentane ring protons exist in enantiotopic pairs relative to the plane, simplifying the aliphatic region of the NMR spectrum compared to chiral substituted cyclopentanes.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the likely synthetic origin (reductive desymmetrization or nitrile reduction) which defines the impurity profile.[1]



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Caption: Synthetic logic flow indicating the origin of the target compound and potential spectroscopic impurities (nitriles, imines).

Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance (NMR)

Note: Data below represents the high-confidence predicted shifts for the free base in CDCl_3 . For HCl salts, expect significant downfield shifts ($\sim 0.5\text{--}1.0$ ppm) for the protons adjacent to the

nitrogen.

^1H NMR (400 MHz, CDCl_3)

The spectrum is characterized by two distinct singlets for the exocyclic methylenes and a diagnostic methoxy singlet.[1]

Position	Shift (δ ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
A	3.32	Singlet (s)	3H	-OCH ₃	Diagnostic methoxy group; sharp singlet.
B	3.25	Singlet (s)	2H	C _q -CH ₂ -O	Deshielded by oxygen; appears as a singlet due to lack of adjacent protons on C _q .
C	2.65	Singlet (s)	2H	C _q -CH ₂ -N	Adjacent to amine; typically broadens if exchangeable NH protons are involved. [1]
D	1.65 - 1.55	Multiplet (m)	4H	Ring C2/C5-H	Diastereotopic methylene protons adjacent to the quaternary center.[1]

E	1.50 - 1.40	Multiplet (m)	4H	Ring C3/C4-H	Distal ring protons; often appear as a broad overlapping envelope.[1]
F	1.20	Broad (br s)	2H	-NH ₂	Exchangeable; shift varies with concentration and water content.[1]

Key Validation Check:

- Ensure the integration ratio between the methoxy singlet (3.32 ppm) and the aminomethyl singlet (2.65 ppm) is exactly 3:2.[1]
- In the HCl salt, the -CH₂-N signal (C) will shift downfield to ~3.0–3.1 ppm.

¹³C NMR (100 MHz, CDCl₃)

The quaternary carbon is the most critical feature for structural confirmation, typically appearing between 45–50 ppm, significantly shifted from a standard methylene.[1]

Shift (δ ppm)	Type	Assignment	Notes
78.5	CH ₂	-CH ₂ -O	Most deshielded carbon due to direct oxygen attachment.
59.2	CH ₃	-OCH ₃	Standard methoxy carbon shift.[1]
49.8	Cq	C1 (Quaternary)	Diagnostic: Low intensity peak; crucial for confirming 1,1-disubstitution.[1]
48.1	CH ₂	-CH ₂ -N	Alpha to nitrogen; shift confirms amine functionality.[1]
32.5	CH ₂	Ring C2/C5	Symmetric carbons adjacent to Cq.[1]
24.1	CH ₂	Ring C3/C4	Distal ring carbons.[1]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV)

- Molecular Ion:
 - [M+H]⁺ (ESI): m/z 144.14[1]
 - [M]⁺ (EI): m/z 143.1 (often weak in EI due to alpha-cleavage)
- Fragmentation Pattern (EI):
 - Base Peak (m/z 30): formation of the iminium ion [CH₂=NH₂]⁺ via alpha-cleavage at the exocyclic amine.[1]
 - m/z 112: Loss of -OCH₃ (Methoxy radical loss).[1]

- m/z 45: $[\text{CH}_2=\text{OCH}_3]^+$ fragment from the ether side chain.[1]

Interpretation: The presence of the m/z 30 peak is characteristic of primary amines with an alpha-methylene group.[1]

Infrared Spectroscopy (FT-IR)

Sampling: Thin film (neat) or KBr pellet (for HCl salt).[1]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Description
3350 - 3280	$\nu(\text{N-H})$	Primary Amine	Two bands (asymmetric/symmetric stretch); broadens in salt form.
2950 - 2850	$\nu(\text{C-H})$	Alkyl	Strong absorptions from the cyclopentyl ring and methyl groups.[1]
1110 - 1090	$\nu(\text{C-O})$	Ether	Strong, sharp band characteristic of the C-O-C linkage.
1580 - 1600	$\delta(\text{N-H})$	Amine	N-H scissoring bending vibration.

Quality Control & Assay Protocol

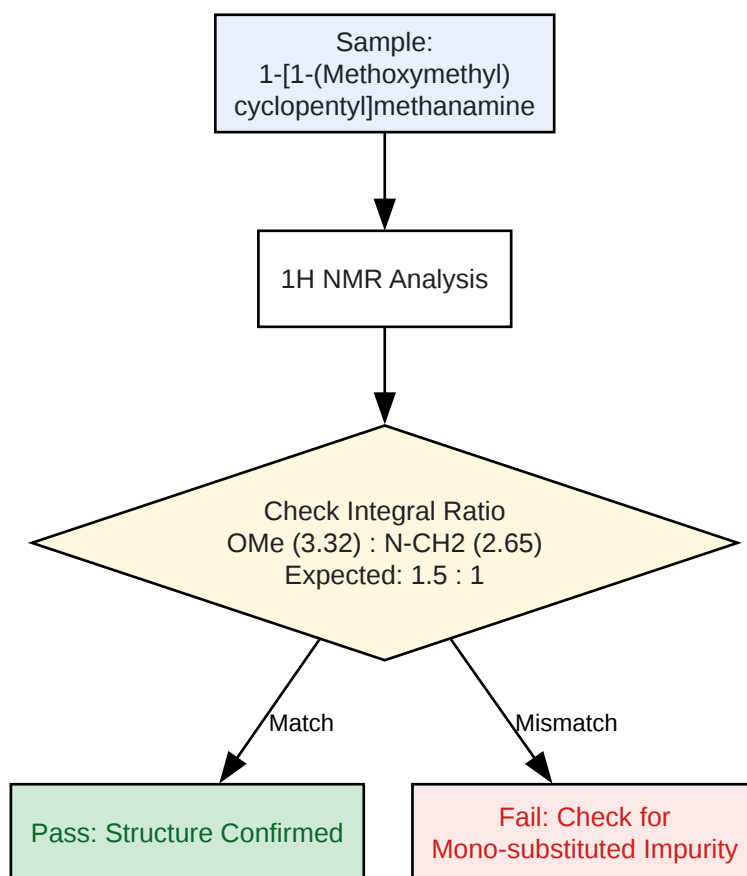
To ensure the integrity of this building block in drug development, the following self-validating protocol is recommended.

Purity Determination Workflow

- TLC Analysis:
 - Stationary Phase: Silica Gel 60 F254.[1]

- Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1] Note: Ammonia is required to prevent tailing of the free amine.
- Visualization: Ninhydrin stain (turns purple upon heating) or Iodine chamber.[1]
- Solubility Check:
 - Free base: Soluble in DCM, MeOH, EtOH.[1] Insoluble in water (mostly).[1]
 - HCl Salt: Highly soluble in water, MeOH.[1]

Diagram: QC Decision Tree



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Caption: Logic flow for rapid NMR-based structural validation.

References

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Sources

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- 2. 1-Methoxy-1-methylcyclopentane | C₇H₁₄O | CID 21185399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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